1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
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Overview
Description
1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a 4-chloro-3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 4-chloro-3-nitroaniline with maleic anhydride under specific conditions. The reaction is carried out in a solvent such as acetic acid at elevated temperatures to facilitate the formation of the pyrrole ring .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 1-(4-amino-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in covalent bonding with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitrophenylthiourea: Similar in structure but contains a thiourea group instead of a pyrrole ring.
4-chloro-3-nitrophenylmethanone: Contains a methanone group instead of a pyrrole ring.
Uniqueness
1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its combination of a pyrrole ring with both chloro and nitro substituents. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Biological Activity
1-(4-Chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known by its CAS number 155873-64-6, is an organic compound that has garnered attention for its potential biological activities. Its structure features a pyrrole ring substituted with a 4-chloro-3-nitrophenyl group, which may influence its reactivity and interaction with biological targets.
- Molecular Formula : C10H7ClN2O4
- Molar Mass : 254.63 g/mol
- Structural Characteristics : The compound includes a pyrrole moiety, which is known for its biological significance and potential pharmacological effects.
Synthesis
The synthesis of this compound typically involves the reaction between 4-chloro-3-nitroaniline and maleic anhydride under specific conditions, often in solvents like acetic acid at elevated temperatures. This method ensures the formation of the desired pyrrole structure while allowing for the introduction of functional groups that may enhance biological activity .
Antitumor Activity
Research indicates that derivatives of pyrrole compounds, including those similar to this compound, exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines and reduce tumor growth in vivo. These compounds interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, which are critical in cancer progression .
Table 1: Summary of Antitumor Activity of Pyrrole Derivatives
Compound Name | Cell Lines Tested | GI50 (M) | Mechanism of Action |
---|---|---|---|
4-Amino-3-chloro-1H-pyrrole-2,5-dione | HCT-116, SW-620 | 1.0–1.6 × 10⁻⁸ | Inhibition of EGFR/VEGFR2 |
This compound | TBD | TBD | TBD |
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Interaction with Receptors : The compound has been shown to form stable complexes with the ATP-binding sites of growth factor receptors like EGFR and VEGFR2.
- Membrane Interaction : It can potentially intercalate into lipid bilayers, affecting membrane integrity and function.
- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components leading to cytotoxic effects .
Case Studies
In a study investigating various pyrrole derivatives' biological activities, researchers synthesized multiple compounds from 3,4-dichloro-1H-pyrrole-2,5-diones and evaluated their effects on colon cancer cell lines. One notable derivative demonstrated potent antiproliferative activity with a GI50 in the nanomolar range against several cancer types. Additionally, the compound exhibited antioxidant properties and low toxicity profiles in preliminary assessments .
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O4/c11-7-2-1-6(5-8(7)13(16)17)12-9(14)3-4-10(12)15/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLNDCQNBCAVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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